molecular formula C9H7F6N3O2 B13886876 Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate

Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B13886876
M. Wt: 303.16 g/mol
InChI Key: ABXBYOXXOQGISX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of two trifluoromethyl groups and an amino group attached to the pyrazine ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 3-amino-5,6-dihydro-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-trifluoromethylpyrazine-2-carboxylate: Lacks one trifluoromethyl group compared to the target compound.

    Ethyl 3-amino-6-trifluoromethylpyrazine-2-carboxylate: Similar structure but with different positioning of the trifluoromethyl group.

    Ethyl 3-amino-5,6-dimethylpyrazine-2-carboxylate: Contains methyl groups instead of trifluoromethyl groups.

Uniqueness

Ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H7F6N3O2

Molecular Weight

303.16 g/mol

IUPAC Name

ethyl 3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C9H7F6N3O2/c1-2-20-7(19)3-6(16)18-5(9(13,14)15)4(17-3)8(10,11)12/h2H2,1H3,(H2,16,18)

InChI Key

ABXBYOXXOQGISX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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